molecular formula C13H16ClN5 B131542 Didemethyl Rizatriptan Hydrochloride CAS No. 1016900-28-9

Didemethyl Rizatriptan Hydrochloride

カタログ番号 B131542
CAS番号: 1016900-28-9
分子量: 277.75 g/mol
InChIキー: KDOZZYWRWWRAAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Didemethyl Rizatriptan Hydrochloride is a potent anticancer agent that belongs to the indirubin analog family . It acts as a selective inhibitor of various kinases, including cyclin-dependent kinase (CDK), glycogen synthase kinase-3β (GSK-3β) . Rizatriptan, from which Didemethyl Rizatriptan Hydrochloride is derived, is a headache medicine that narrows the blood vessels around the brain . It also reduces substances in the body that can trigger headache pain, nausea, sensitivity to light and sound, and other migraine symptoms .


Synthesis Analysis

The synthesis of Rizatriptan, the parent compound of Didemethyl Rizatriptan Hydrochloride, has been described in patents .


Molecular Structure Analysis

Didemethyl Rizatriptan Hydrochloride has a molecular formula of C13H16ClN5 and a molecular weight of 277.75300 g/mol . The structure includes an indole ring and a triazole ring, both of which are common structures in many bioactive compounds .

科学的研究の応用

Migraine Treatment Efficacy

Didemethyl Rizatriptan Hydrochloride, as part of the triptan class, is highlighted for its effectiveness in treating migraine symptoms. Triptans are recognized for their ability to alleviate migraine headaches by targeting serotonin (5-HT1B/1D) receptors, which play a crucial role in migraine pathophysiology. Studies have demonstrated that triptans not only improve headache symptoms but also address associated migraine features such as nausea and photophobia. Among the triptans, Rizatriptan has been noted for its rapid onset of action, contributing to its preference in clinical settings (Ramón-Carbajo, Álvarez-Escudero, & Pascual, 2013; Gelfand, 2018).

Formulation and Administration Routes

Research into triptan formulations, including Rizatriptan, focuses on enhancing bioavailability and effectiveness through alternative administration routes. Innovative delivery methods such as nasal, buccal, sublingual, and transdermal systems have been explored. These approaches aim to overcome limitations associated with oral administration, such as erratic absorption and the potential for delayed onset of action in the context of migraine attacks. The development of formulations like orodispersible tablets and microneedles for transdermal delivery illustrates ongoing efforts to improve patient outcomes and satisfaction (Kassem, 2016).

Pharmacoeconomic Considerations

The cost-effectiveness of Rizatriptan and other triptans has been a subject of study, with findings suggesting that while these medications may increase direct healthcare costs, they also contribute to reductions in indirect costs associated with migraine, such as lost productivity. The balance between the higher acquisition costs of triptans and their efficacy in reducing migraine-related disability underscores their value from a pharmacoeconomic perspective. This aspect is critical for healthcare systems and patients alike, emphasizing the importance of effective migraine management strategies (Lofland & Nash, 2005).

Safety And Hazards

Rizatriptan may cause serious side effects. Stop using rizatriptan and call your doctor at once if you have: sudden and severe stomach pain and bloody diarrhea; cold feeling or numbness in your feet and hands; severe headache, blurred vision, pounding in your neck or ears . You should not use rizatriptan if you have uncontrolled high blood pressure, heart problems, a history of heart attack or stroke, or circulation problems that cause a lack of blood supply within the body .

将来の方向性

Rizatriptan has been approved by the FDA for children and adolescents of 6–17 years . The triptan-NSAID combination drug for pediatric patients also showed efficacy . Future research may focus on further understanding the pharmacokinetics and pharmacodynamics of Didemethyl Rizatriptan Hydrochloride, as well as exploring its potential applications in other therapeutic areas.

特性

IUPAC Name

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5.ClH/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18;/h1-2,5-6,8-9,16H,3-4,7,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOZZYWRWWRAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647334
Record name 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didemethyl Rizatriptan Hydrochloride

CAS RN

1016900-28-9
Record name 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。